

Application Note: ^1H and ^{13}C NMR Spectral Analysis of Sofosbuvir Impurity G

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sofosbuvir impurity G

Cat. No.: B15566924

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. As with any pharmaceutical active ingredient, the identification and characterization of impurities are critical for ensuring the safety and efficacy of the final drug product. **Sofosbuvir Impurity G**, a diastereoisomer of Sofosbuvir, is one such process-related impurity that requires careful monitoring. This application note provides a detailed protocol and representative nuclear magnetic resonance (NMR) spectral data for the characterization of **Sofosbuvir Impurity G** (CAS No. 1337482-15-1).

Chemical Structure:

- Sofosbuvir: (S)-Isopropyl 2-((S)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate
- **Sofosbuvir Impurity G**: (S)-Isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate

The key structural difference lies in the stereochemistry at the phosphorus center, making NMR spectroscopy an ideal technique for its elucidation.

Quantitative Data Presentation

The following tables summarize the theoretical ^1H and ^{13}C NMR spectral data for **Sofosbuvir Impurity G**. These assignments are based on the known structure and comparison with the spectra of Sofosbuvir and its other related impurities.

Table 1: ^1H NMR Spectral Data of **Sofosbuvir Impurity G** (500 MHz, DMSO- d_6)

Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)	Proton Assignment
11.35	s	-	NH (Uracil)
7.65	d	8.1	H-6
7.35	t	7.8	2H, Phenyl
7.20	t	7.4	1H, Phenyl
7.15	d	7.5	2H, Phenyl
6.05	d	18.2	H-1'
5.90	d	6.5	3'-OH
5.60	d	8.1	H-5
4.90	m	-	CH (Isopropyl)
4.30	m	-	H-5'a
4.15	m	-	H-5'b
4.05	m	-	H-3'
3.95	m	-	CH (Alanine)
1.35	d	22.5	2'-CH ₃
1.25	d	7.0	CH ₃ (Alanine)
1.15	dd	6.2, 1.1	6H, CH ₃ (Isopropyl)

Table 2: ^{13}C NMR Spectral Data of **Sofosbuvir Impurity G** (125 MHz, DMSO- d_6)

Chemical Shift (δ ppm)	Carbon Assignment
172.5	C=O (Alanine ester)
163.0	C-4
150.5	C-2
150.0 (d, J=7.5 Hz)	C (Phenyl ipso)
140.5	C-6
129.5	2C, CH (Phenyl)
124.5	CH (Phenyl)
120.0 (d, J=4.8 Hz)	2C, CH (Phenyl)
123.0 (d, J=260 Hz)	C-2'
102.0	C-5
89.0 (d, J=20.0 Hz)	C-1'
82.0 (d, J=8.0 Hz)	C-4'
74.0	C-3'
68.5	CH (Isopropyl)
65.0 (d, J=5.0 Hz)	C-5'
50.0	CH (Alanine)
21.5	CH ₃ (Isopropyl)
20.0	CH ₃ (Alanine)
16.0 (d, J=25.0 Hz)	2'-CH ₃

Experimental Protocols

Sample Preparation

- Accurately weigh approximately 10 mg of **Sofosbuvir Impurity G** reference standard.

- Dissolve the sample in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Vortex the mixture until the sample is completely dissolved.
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy

- Instrument: 500 MHz NMR Spectrometer
- Solvent: DMSO-d₆
- Temperature: 298 K
- Pulse Sequence: zg30
- Number of Scans: 16
- Relaxation Delay: 2.0 s
- Acquisition Time: 3.28 s
- Spectral Width: 20.5 ppm
- Referencing: The residual DMSO peak was set to 2.50 ppm.

¹³C NMR Spectroscopy

- Instrument: 125 MHz NMR Spectrometer
- Solvent: DMSO-d₆
- Temperature: 298 K
- Pulse Sequence: zgpg30 (proton decoupled)
- Number of Scans: 1024
- Relaxation Delay: 2.0 s

- Acquisition Time: 1.09 s
- Spectral Width: 240 ppm
- Referencing: The DMSO-d₆ solvent peak was set to 39.52 ppm.

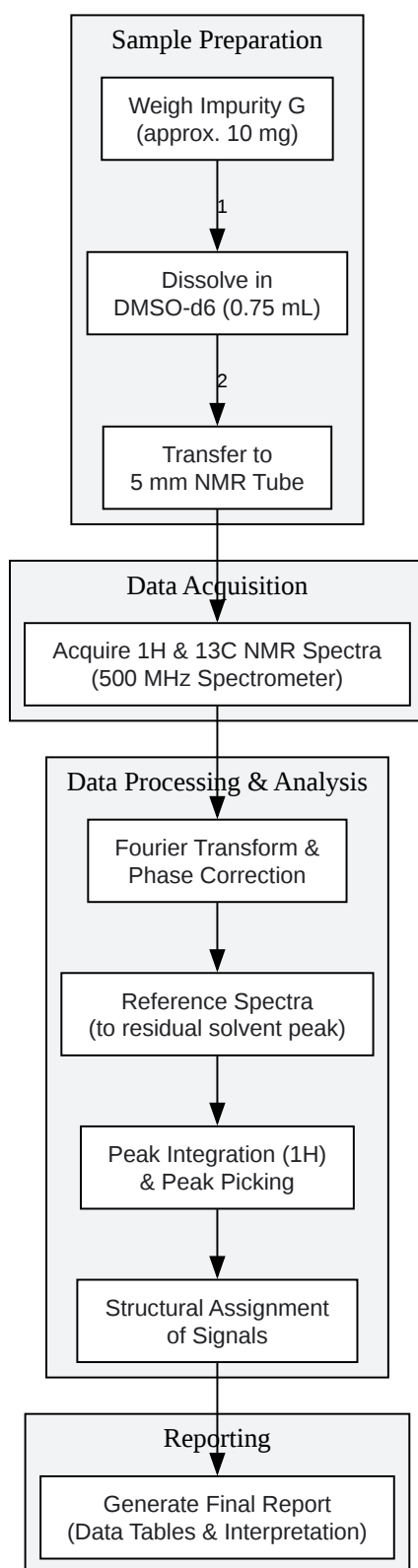
Data Analysis and Interpretation

The ¹H NMR spectrum of **Sofosbuvir Impurity G** is expected to show distinct signals for the uracil, ribose, L-alanine, isopropyl, and phenyl moieties. The diastereomeric nature of the impurity, differing at the phosphorus center, will likely induce noticeable chemical shift changes in the neighboring protons, particularly the H-3' of the ribose and the α-proton of the L-alanine moiety, when compared to the spectrum of Sofosbuvir.

The ¹³C NMR spectrum will similarly reflect the structure, with the phosphorus-carbon couplings providing valuable structural information. The chemical shifts of C-3', C-4', and the carbons of the L-alanine and phenyl groups attached to the phosphorus atom will be most affected by the change in stereochemistry.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of **Sofosbuvir Impurity G**.

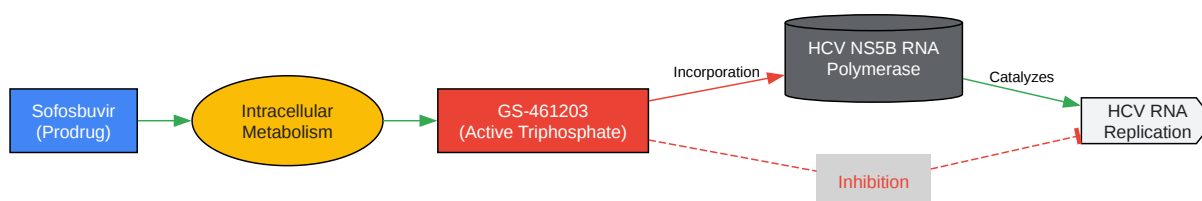


[Click to download full resolution via product page](#)

Caption: Workflow for NMR Analysis of **Sofosbuvir Impurity G**.

Signaling Pathway of Sofosbuvir Action

To provide context for the importance of Sofosbuvir and its purity, the following diagram illustrates its mechanism of action as a prodrug targeting the HCV NS5B polymerase.



[Click to download full resolution via product page](#)

Caption: Mechanism of Action of Sofosbuvir.

Conclusion

The detailed NMR analysis protocols and representative spectral data provided in this application note serve as a valuable resource for the identification and characterization of **Sofosbuvir Impurity G**. Accurate monitoring of this and other impurities is essential for maintaining the quality, safety, and efficacy of Sofosbuvir drug products. The use of high-field NMR spectroscopy, coupled with the protocols outlined herein, enables unambiguous structural elucidation and quantification of this critical process-related impurity.

- To cite this document: BenchChem. [Application Note: ¹H and ¹³C NMR Spectral Analysis of Sofosbuvir Impurity G]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15566924#1h-and-13c-nmr-spectral-data-of-sofosbuvir-impurity-g\]](https://www.benchchem.com/product/b15566924#1h-and-13c-nmr-spectral-data-of-sofosbuvir-impurity-g)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com